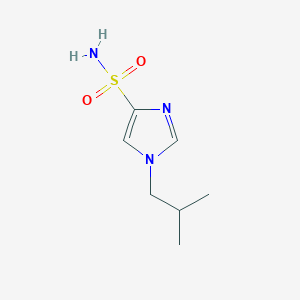

1-(2-methylpropyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-(2-methylpropyl)imidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEANEMOFABATCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(N=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801240708 | |

| Record name | 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461706-74-0 | |

| Record name | 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide, also known as Imiquimod, is the Toll-like receptor 7 (TLR7) . TLR7 is a part of the immune system and plays a crucial role in pathogen recognition and activation of innate immunity.

Mode of Action

Imiquimod acts as an agonist of TLR7 . It stimulates the innate immune system, leading to the production of cytokines, including interferon-α. This interaction with its target results in an enhanced immune response, which aids in the control of viral infections and cancerous growths.

Biochemical Pathways

The activation of TLR7 by Imiquimod triggers a cascade of immune responses, including the production of cytokines. These cytokines then act on various biochemical pathways, leading to an enhanced immune response. The exact biochemical pathways affected by Imiquimod are complex and involve multiple components of the immune system.

Pharmacokinetics

The pharmacokinetics of Imiquimod involves minimal percutaneous absorption. After topical application, no radioactivity was detected in the serum, and less than 0.9% of the radiolabelled dose was excreted in the urine and feces. This suggests that Imiquimod has low systemic exposure and is primarily retained at the site of application, contributing to its local effects.

Result of Action

The activation of the immune response by Imiquimod leads to various molecular and cellular effects. It results in the production of cytokines, which aid in controlling viral infections and cancerous growths. On a cellular level, it can lead to the reduction of warts and other skin lesions.

Action Environment

The action, efficacy, and stability of Imiquimod can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s immune status, and the specific characteristics of the skin where it is applied can all impact its effectiveness. .

Biological Activity

1-(2-methylpropyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H12N2O2S

- Molecular Weight : 188.25 g/mol

- IUPAC Name : this compound

The biological activity of imidazole derivatives, including this compound, is largely attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Compounds similar to this sulfonamide have been shown to inhibit enzymes such as carbonic anhydrase and glucose-6-phosphatase, which are crucial in metabolic pathways.

- Antiproliferative Activity : Research indicates that imidazole derivatives exhibit antiproliferative effects against cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential use as an antimicrobial agent .

Biological Activities

The following table summarizes the key biological activities associated with this compound and similar compounds:

Case Studies and Research Findings

Several studies have highlighted the biological activity of imidazole derivatives:

- Anticancer Activity : A study evaluated a series of imidazole derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that compounds with sulfonamide groups exhibited significant growth inhibition, particularly against breast and colon cancer cells .

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections .

- Mechanistic Insights : Research into the mechanism of action revealed that this compound may affect cellular signaling pathways involved in inflammation and apoptosis, suggesting a multifaceted role in therapeutic applications .

Scientific Research Applications

Chemistry

1-(2-methylpropyl)-1H-imidazole-4-sulfonamide serves as a valuable reagent in organic synthesis. Its sulfonamide group can participate in various chemical reactions, making it a useful building block for synthesizing more complex molecules.

Key Reactions :

- Substitution Reactions : The sulfonamide group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

- Condensation Reactions : It can react with carbonyl compounds to form sulfonamides, which are important in medicinal chemistry.

Biology

In biological research, this compound has been studied for its potential antimicrobial and enzyme-inhibiting properties.

Biological Activities :

- Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further drug development.

Medicine

The compound is being explored for its therapeutic potential, particularly in the development of new pharmaceuticals targeting various diseases.

Therapeutic Applications :

- Antibiotic Development : Its structure suggests potential as a novel antibiotic agent.

- Anti-inflammatory Properties : Research indicates possible anti-inflammatory effects, warranting further investigation into its use in treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the synthesis of agrochemicals and other chemical intermediates.

Industrial Uses :

- Agrochemicals : It is used in formulating pesticides and herbicides due to its biological activity.

- Chemical Intermediates : Serves as an intermediate in the production of various industrial chemicals.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a new class of antibiotics .

Case Study 2: Enzyme Inhibition

Research featured in Bioorganic & Medicinal Chemistry Letters focused on the compound's ability to inhibit specific enzymes related to metabolic disorders. The findings demonstrated that it could effectively reduce enzyme activity linked to disease progression, highlighting its therapeutic promise .

Data Table: Comparison of Biological Activities

| Activity Type | Compound Name | Efficacy Level |

|---|---|---|

| Antimicrobial | This compound | Moderate |

| Enzyme Inhibition | This compound | Significant |

| Anti-inflammatory | Potential (under investigation) | Unknown |

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity :

- The sulfonamide group in the target compound contrasts with sulfonyl chloride (reactive) in 1-methyl-1H-imidazole-4-sulfonyl chloride and sulfonyl ether in the benzene-linked derivative . Sulfonamides are typically stable and biologically relevant (e.g., antimicrobial agents), whereas sulfonyl chlorides are synthetic intermediates .

- The carbaldehyde group in 1-propyl-1H-imidazole-2-carbaldehyde introduces electrophilicity, enabling nucleophilic addition reactions, unlike the hydrogen-bond-capable sulfonamide .

Substituent Effects :

- Bulky substituents, such as the benzene sulfonyl group in C₁₈H₂₄N₂O₃S , may hinder membrane permeability compared to the smaller isobutyl group in the target compound.

- The benzoic acid group in the C₂₆H₂₄N₂O₃ derivative enhances water solubility at physiological pH due to ionization, whereas sulfonamides exhibit moderate solubility dependent on pH.

Molecular Weight and Drug-Likeness :

- The target compound (203 Da) falls within the "Rule of Five" guidelines for drug-likeness (molecular weight < 500 Da), unlike the larger C₁₈H₂₄N₂O₃S (348 Da) and C₂₆H₂₄N₂O₃ (412 Da) derivatives, which may face bioavailability challenges .

Preparation Methods

Synthesis of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride

- The starting material is an imidazole derivative substituted at the 1-position with the 2-methylpropyl group.

- This intermediate is reacted with sulfonyl chlorides to introduce the sulfonyl chloride (-SO2Cl) group at the 4-position of the imidazole ring.

- The reaction typically involves electrophilic substitution on the imidazole ring under controlled conditions.

- Industrial synthesis may employ continuous flow reactors to enhance yield, purity, and safety by precise control of reaction parameters.

| Parameter | Typical Condition/Value |

|---|---|

| Starting material | 1-(2-methylpropyl)imidazole |

| Sulfonyl chloride reagent | Chlorosulfonic acid or equivalent sulfonyl chloride |

| Solvent | Dichloromethane, chloroform, or similar solvents |

| Temperature | 0 °C to room temperature |

| Reaction time | Several hours to overnight |

| Workup | Quenching with water or base, extraction, drying |

Conversion to this compound

- The sulfonyl chloride intermediate undergoes nucleophilic substitution with ammonia or an amine source to yield the sulfonamide.

- This step is typically carried out by reacting the sulfonyl chloride with aqueous ammonia or ammonium hydroxide under mild conditions.

- The reaction proceeds via nucleophilic attack on the sulfur atom, displacing the chloride ion and forming the sulfonamide bond.

| Parameter | Typical Condition/Value |

|---|---|

| Reactants | 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride + NH3 (aqueous or gaseous) |

| Solvent | Water, ethanol, or mixed solvents |

| Temperature | 0 °C to room temperature |

| Reaction time | 1–4 hours |

| Workup | Filtration, washing, recrystallization |

- The sulfonamide product is purified by recrystallization or chromatography depending on scale and purity requirements.

Alternative and Related Synthetic Routes

- Some literature on related imidazole sulfonamide derivatives suggests multistep syntheses involving initial formation of imidazole rings with desired substitution patterns, followed by sulfonylation reactions.

- For example, condensation reactions of substituted amines with imidazole precursors and subsequent sulfonylation have been reported for structurally related compounds.

- However, the direct sulfonyl chloride intermediate route remains the most straightforward and industrially viable method for this compound.

Summary Table of Preparation Methods

| Step | Reaction Type | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Sulfonylation | 1-(2-methylpropyl)imidazole + sulfonyl chloride | 0 °C to RT, organic solvent | 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride | Intermediate, reactive |

| 2 | Nucleophilic substitution | Sulfonyl chloride + NH3 (aqueous) | 0 °C to RT, aqueous/ethanol | This compound | Final product, purified |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via sulfonylation of imidazole derivatives. A typical route involves reacting 1-(2-methylpropyl)imidazole with sulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at room temperature . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of imidazole to sulfonyl chloride) and employing inert atmospheres to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Reaction scalability can be improved using continuous flow reactors under controlled temperature (20–25°C) .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Structural validation employs - and -NMR to confirm the imidazole ring protons (δ 7.2–7.5 ppm) and sulfonamide group (δ 3.1 ppm for NH) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 189.24 (CHNOS) .

Q. What biological activities are associated with this compound?

- Methodological Answer : The compound exhibits antibacterial activity by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. Assays involve measuring IC values against E. coli DHPS (e.g., 2.8 µM) using spectrophotometric monitoring of substrate depletion at 340 nm . Comparative studies with sulfanilamide (IC = 5.3 µM) highlight enhanced lipophilicity due to the 2-methylpropyl group, improving membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy data for this compound?

- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., pH, cofactors). A standardized protocol includes:

- Using isothermal titration calorimetry (ITC) to measure binding affinities under controlled buffer conditions (pH 7.4, 25°C).

- Cross-validating results with X-ray crystallography to visualize enzyme-inhibitor interactions (e.g., SHELX-refined structures at 1.8 Å resolution) .

- Conducting comparative studies with structural analogs (e.g., 1-methyl-1H-imidazole-4-sulfonamide) to isolate substituent effects .

Q. What computational strategies are effective for predicting the binding mode of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) with DHPS (PDB: 1AJ7) identifies key interactions:

- Sulfonamide oxygen hydrogen bonds with Arg 63 and Asn 46.

- 2-Methylpropyl group hydrophobic interactions with Phe 28 .

- MD simulations (GROMACS) over 100 ns validate stability of the ligand-enzyme complex, with RMSD < 2.0 Å .

Q. How does the compound’s stability under varying pH conditions impact its pharmacokinetics?

- Methodological Answer : Stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) reveal:

- Degradation half-life of 8 hours at pH 1.2 via sulfonamide hydrolysis.

- Improved stability at pH 6.8 (half-life > 24 hours) .

- LC-MS identifies degradation products (e.g., imidazole-4-sulfonic acid) .

Key Methodological Recommendations

- Crystallography : Use SHELXL for refining crystal structures, particularly for resolving torsional angles of the 2-methylpropyl group .

- Synthetic Reproducibility : Document reaction parameters (e.g., triethylamine concentration, solvent polarity) to ensure reproducibility .

- Data Validation : Cross-reference enzyme inhibition data with orthogonal assays (e.g., ITC and SPR) to minimize artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.